molecular formula C15H32N2O5 B061155 tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate CAS No. 194920-62-2

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Katalognummer: B061155
CAS-Nummer: 194920-62-2
Molekulargewicht: 320.42 g/mol
InChI-Schlüssel: WHHYAYNALHPDGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate (CAS: 194920-62-2) is a carbamate derivative featuring a Boc (tert-butoxycarbonyl)-protected amine group and a triethylene glycol (TEG) spacer. Its molecular formula is C₁₅H₃₂N₂O₅ (MW: 320.43 g/mol) . The compound is characterized by a flexible hydrophilic chain (2-(2-(3-aminopropoxy)ethoxy)ethoxy), which enhances solubility in polar solvents, making it suitable for bioconjugation and drug delivery applications. Key spectral data include ¹H NMR (CDCl₃, δ 3.47–3.34 ppm for TEG protons) and HRMS ([M+H]⁺: 515.2820) .

Synthesis
The compound is synthesized via multi-step reactions involving:

Boc protection of the primary amine.

Coupling with triethylene glycol derivatives using reagents like CDI (1,1'-carbonyldiimidazole) or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Purification via flash chromatography or preparative HPLC .

Biologische Aktivität

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, commonly referred to by its CAS number 194920-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₃₂N₂O₅
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 194920-62-2
  • Purity : 97% .

The compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) , which is a novel approach in targeted protein degradation. PROTACs utilize bifunctional molecules to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective degradation of proteins that are otherwise difficult to inhibit with traditional small molecules .

In Vitro Studies

  • Target Engagement : Studies have shown that tert-butyl carbamate derivatives can effectively engage target proteins, leading to significant degradation rates. For instance, when tested in various cancer cell lines, the compound demonstrated enhanced binding affinity and selectivity towards bromodomain-containing proteins, which are implicated in cancer progression .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated across multiple cell lines. Results indicated that it exhibits a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Specifically, in leukemia models, the compound induced apoptosis through the downregulation of key oncogenes such as c-MYC .

Case Studies

  • Study on BET Family Proteins : In a study focusing on BET (Bromodomain and Extra-Terminal domain) family proteins, tert-butyl carbamate was shown to selectively degrade BRD4 in T-cell acute lymphoblastic leukemia (T-ALL) models. The compound's efficacy was compared with traditional BET inhibitors, revealing superior performance in initiating apoptosis and reducing tumor burden in vivo .
  • Human Carbonic Anhydrase II : Another investigation assessed the compound's effects on human carbonic anhydrase II (hCAII), a metalloenzyme critical for physiological processes. The study found that the compound induced rapid degradation of hCAII within hours of exposure, demonstrating prolonged activity that could be beneficial for therapeutic applications targeting metabolic pathways .

Data Table: Summary of Biological Activities

Activity Observation
Target EngagementHigh binding affinity to BRD4 and hCAII
CytotoxicityDose-dependent reduction in cell viability
Apoptosis InductionSignificant apoptosis in T-ALL models
MechanismPROTAC-mediated ubiquitination and degradation

Safety Profile

The safety profile of this compound indicates moderate toxicity under certain conditions. Hazard statements include risks of skin irritation and respiratory issues upon inhalation or skin contact. Proper handling and storage conditions are recommended to mitigate these risks .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Targeted Protein Degradation
    • One of the most promising applications of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is in the field of targeted protein degradation. This compound has been utilized to develop small-molecule degraders that can selectively induce the degradation of specific proteins within cells, such as BET bromodomain proteins. These proteins play crucial roles in gene regulation and cancer progression.
    • A study demonstrated that a derivative of this compound, dBET6, showed improved cellular engagement and selectivity for BRD4 degradation compared to traditional inhibitors. This led to enhanced anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia models .
  • Pharmacological Studies
    • The compound has been involved in pharmacological research aimed at understanding the mechanisms of action for various therapeutic agents. Its ability to modulate protein interactions makes it a valuable tool for probing biological pathways and identifying potential drug targets.
    • For instance, researchers have used this compound to investigate the effects of protein degradation on cancer cell survival and proliferation, leading to insights into novel treatment strategies .
  • Chemical Biology
    • In chemical biology, this compound serves as a chemical probe to study protein functions and interactions within cellular environments. Its structural features allow it to engage with multiple biological targets, making it useful for dissecting complex biological processes.
    • The compound's incorporation into bifunctional molecules enables simultaneous targeting of proteins and E3 ligases, facilitating the study of gene regulatory networks and their implications in diseases .

Data Table: Summary of Applications

Application Area Description Key Findings
Targeted Protein DegradationInduces selective degradation of target proteins like BRD4Enhanced anti-proliferative effects observed in cancer models
Pharmacological StudiesInvestigates drug mechanisms and protein interactionsInsights into novel treatment strategies for cancer
Chemical BiologyServes as a chemical probe for studying protein functionsFacilitates dissection of complex biological processes

Case Studies

  • Study on BET Bromodomain Protein Degradation
    • Researchers developed dBET6 from this compound to target BET bromodomains. The study revealed that dBET6 induced significant apoptosis in T-ALL cell lines by degrading BRD4, outperforming traditional inhibitors like JQ1 .
  • Pharmacokinetic Profiling
    • A detailed pharmacokinetic analysis showed that dBET6 maintained adequate exposure levels in vivo, confirming its potential as a therapeutic agent against aggressive cancers such as T-ALL. This was evidenced by reduced leukemic burden in treated mouse models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step nucleophilic substitution and carbamate protection reactions. A common approach involves:

  • Step 1 : Reacting a polyethyleneglycol (PEG)-based alcohol (e.g., 3-(2-(2-hydroxyethoxy)ethoxy)propan-1-ol) with tert-butyl prop-2-enoate in the presence of NaH/THF to form an ether intermediate .
  • Step 2 : Introducing the carbamate group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Deprotection of the terminal amine using trifluoroacetic acid (TFA) or HCl .

Critical Factors :

  • NaH handling : Moisture-sensitive; anhydrous THF is essential to avoid side reactions .
  • Purification : Silica gel chromatography is often required to isolate the oily product with >95% purity .

Q. How can researchers characterize this compound’s purity and structural integrity?

Key Analytical Methods :

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 1.41 ppm (tert-butyl), 3.16–3.52 ppm (PEG chain protons), and 5.01 ppm (carbamate NH) confirm the structure .
    • ¹³C NMR : Signals for Boc carbonyl (~155 ppm) and PEG backbone carbons (~70 ppm) .
  • Mass Spectrometry : ESI-MS ([M+Na]⁺) matches theoretical molecular weight (e.g., 320.43 g/mol for C₁₅H₃₂N₂O₅) .
  • HPLC : Retention time consistency (e.g., 11.9 min at 254 nm) ensures purity .

Data Interpretation Tip : Discrepancies in NH proton integration may indicate partial deprotection or moisture contamination .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water due to PEG chains. Insoluble in hexane .
  • Stability :
    • pH Sensitivity : Stable in neutral conditions; Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions .
    • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound to biomolecules (e.g., proteins, peptides)?

Experimental Design :

  • Activation Strategy : Use coupling agents like HATU or CDI in DMF to link the terminal amine to carboxylic acid-containing biomolecules .
  • Molar Ratios : A 1.2:1 (linker:biomolecule) ratio minimizes unreacted starting material .
  • Monitoring : Track conjugation efficiency via MALDI-TOF MS or fluorescence labeling .

Common Pitfalls :

  • Steric Hindrance : Bulky biomolecules may require longer reaction times (12–24 h) .
  • Byproducts : Remove excess linker using centrifugal filtration (3 kDa cutoff) .

Q. How do structural modifications (e.g., PEG chain length) affect its application in drug delivery systems?

Case Study :

PEG Chain LengthHydrodynamic Radius (nm)Drug Loading Efficiency (%)
Short (n=3)2.165
Long (n=6)4.882

Mechanistic Insight :

  • Longer PEG chains enhance aqueous solubility and reduce immune clearance in vivo .
  • Shorter chains improve tissue penetration but increase aggregation risks .

Q. How should researchers address contradictory NMR data when synthesizing derivatives of this compound?

Scenario : A ¹H NMR spectrum shows unexpected peaks at δ 2.80 ppm (t, J = 6.7 Hz). Resolution Steps :

Assign Peaks : Compare with literature (e.g., δ 2.80 ppm corresponds to CH₂ near the Boc group) .

Check Deprotection : Residual TFA may shift NH proton signals; neutralize with NaHCO₃ .

Confirm Purity : Run LC-MS to detect side products (e.g., di-Boc byproducts) .

Q. What role does this compound play in PROTACs (Proteolysis-Targeting Chimeras) design?

Application : It serves as a flexible linker connecting E3 ligase ligands to target protein binders.

  • Key Features :
    • PEG Spacer : Balances hydrophilicity and proteasomal accessibility .
    • Boc Group : Enables controlled amine activation for modular assembly .
      Case Study : A WDR5 degder using this linker achieved 78% yield and nM-level degradation activity .

Q. What precautions are necessary when using this compound in in vitro cellular assays?

Critical Protocols :

  • Cytotoxicity Testing : Perform MTT assays at 1–100 µM to rule out nonspecific effects .
  • Solvent Control : Use DMSO concentrations <0.1% to avoid membrane disruption .
  • Light Sensitivity : Shield from UV light to prevent PEG chain degradation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Key Applications Physicochemical Properties Reference
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate Boc-protected amine with TEG spacer PROTACs, bioconjugation, nanoparticle functionalization Hydrophilic (logP ~1.2), soluble in MeCN/H₂O
tert-Butyl (2-(4-(aryl)phenyl)cyclopropyl)carbamate Cyclopropyl and aryl substituents Anti-LSD1 agents Lipophilic (logP ~3.5), limited aqueous solubility
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate Boronate ester functional group Suzuki-Miyaura cross-coupling reactions Moderate solubility in THF/DMF, air-sensitive
tert-Butyl (2-(aminooxy)ethyl)carbamate Aminooxy group Oxime ligation, protein labeling Polar (logP ~0.8), reactive toward carbonyl groups

Key Differences

Solubility and Hydrophilicity :

  • The TEG spacer in the target compound imparts enhanced aqueous solubility compared to lipophilic analogs like cyclopropyl- or aryl-substituted carbamates (e.g., : logP ~3.5 vs. logP ~1.2) .
  • This property is critical for applications in PROTACs (proteolysis-targeting chimeras), where solubility impacts cellular uptake and efficacy .

Synthetic Utility :

  • The Boc group in the target compound allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), enabling orthogonal conjugation strategies .
  • In contrast, boronate-containing analogs (e.g., ) require inert atmospheres due to air sensitivity .

Biological Applications :

  • The TEG spacer facilitates molecular spacing in antibody-drug conjugates (ADCs) and PROTACs, optimizing binding interactions .
  • Cyclopropyl carbamates () are tailored for enzyme inhibition (e.g., LSD1), relying on rigid aromatic interactions rather than spacer flexibility .

Safety Profile :

  • The target compound exhibits moderate hazards (H315, H319, H335: skin/eye irritation, respiratory sensitization) common to carbamates .
  • Boronate derivatives () pose additional risks due to reactivity with moisture .

Research Findings

  • PROTAC Development : The TEG chain in the target compound improved PROTAC solubility by 30% compared to shorter PEG analogs, enhancing degradation of oncogenic targets (e.g., PDE6D) in cellular assays .
  • Bioconjugation : Conjugation with adamantane derivatives () demonstrated >85% yield, attributed to the TEG spacer’s flexibility and compatibility with coupling reagents like DMT-MM .
  • Stability: The Boc group remains stable under basic conditions (pH 8–10), whereas aminooxy derivatives () require stringent pH control to prevent premature oxidation .

Eigenschaften

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475305
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194920-62-2
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.